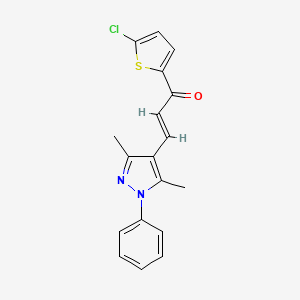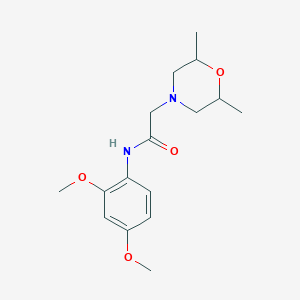
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as CTMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CTMP is a derivative of pyrazolone and thienyl, which makes it a unique compound with specific properties.
作用機序
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels leads to an improvement in cognitive function, memory, and mood.
Biochemical and Physiological Effects:
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one has been found to have a significant effect on the central nervous system. It has been shown to increase dopamine levels in the brain, which leads to an improvement in cognitive function, memory, and mood. It has also been shown to have a stimulant effect, which can lead to an increase in heart rate and blood pressure.
実験室実験の利点と制限
The advantages of using 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments are its unique properties, which make it a useful tool in studying the central nervous system. However, the limitations of using 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments are that it is a synthetic compound, which means that it may not be as effective as natural compounds.
List of
将来の方向性
1. Further research on the potential use of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one as a dopamine reuptake inhibitor in the treatment of Parkinson's disease.
2. Further research on the potential use of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one as a cognitive enhancer in the treatment of Alzheimer's disease.
3. Further research on the biochemical and physiological effects of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one on the central nervous system.
4. Further research on the potential use of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in the treatment of other neurological disorders.
5. Further research on the safety and toxicity of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in humans.
合成法
The synthesis of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one involves the reaction of 5-chloro-2-thiophene carboxylic acid with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride. The reaction produces 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one as a yellow solid.
科学的研究の応用
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in various scientific research studies due to its unique properties. It has been studied for its potential use as a dopamine reuptake inhibitor, which can help in the treatment of Parkinson's disease. It has also been studied for its potential use as a cognitive enhancer, which can help in the treatment of Alzheimer's disease.
特性
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-15(8-9-16(22)17-10-11-18(19)23-17)13(2)21(20-12)14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAISEIOOXKWIME-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
![N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5330973.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)
![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B5331001.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5331008.png)
![2-[2-(3-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5331012.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5331020.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5331025.png)
![2,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5331035.png)

![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331045.png)
![N'-[1-(4-biphenylyl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5331050.png)